2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
Overview
Description
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid is a useful research compound. Its molecular formula is C6H10O5S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is commonly used as an organic synthesis reagent, particularly in the activation and coupling reactions of carboxylic acids . This suggests that its targets could be carboxylic acid-containing molecules.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its role in organic synthesis, it may be involved in various biochemical pathways depending on the specific reactions it is used in .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds through chemical reactions .
Action Environment
The action of 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid can be influenced by various environmental factors. For instance, its stability at room temperature suggests that temperature could affect its reactivity . Additionally, its solubility in water and polar organic solvents like ethanol and dimethyl sulfoxide indicates that the solvent environment could also influence its action .
Properties
IUPAC Name |
2-(1-methylsulfonyloxycyclopropyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTKTZMLGKJGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473501 | |
Record name | 2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832142-14-0 | |
Record name | 2-(1-(methylsulfonyloxy)cyclopropyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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